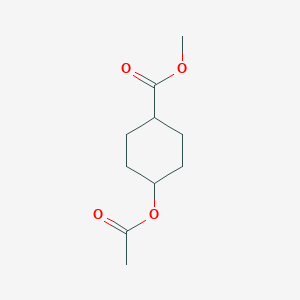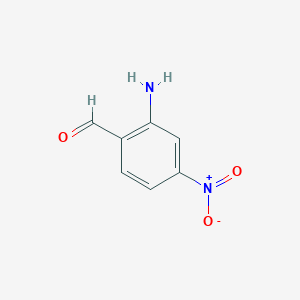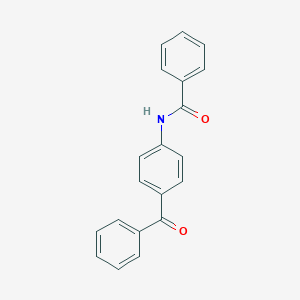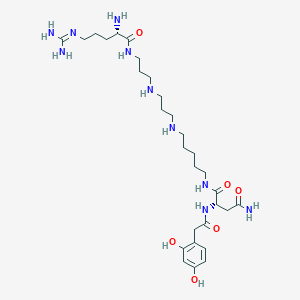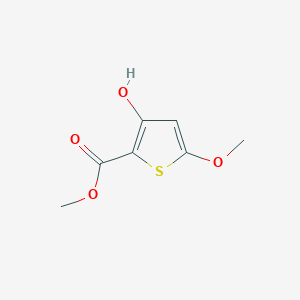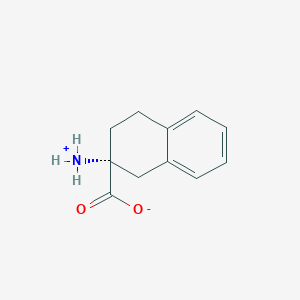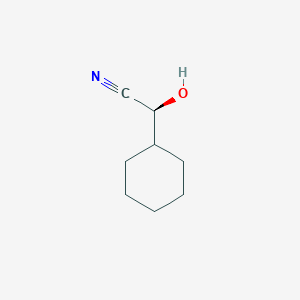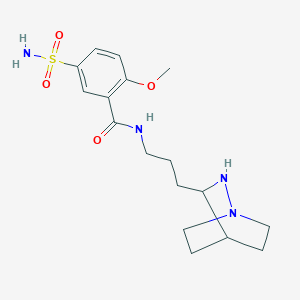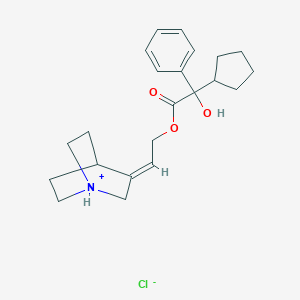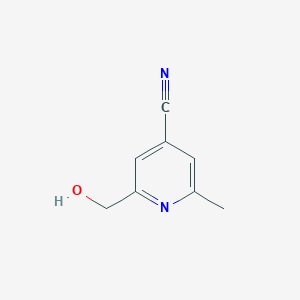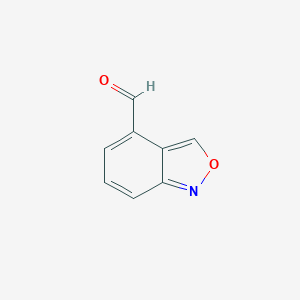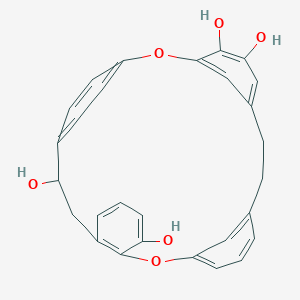
Marchantin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marchantin L is a natural product that has been isolated from the liverwort plant Marchantia polymorpha. It has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
Proteasome Inhibition and Autophagic Cell Death in Cancer Cells
Marchantin M, a compound related to Marchantin L, has been identified as a novel inhibitor of the proteasome, inducing autophagic cell death in prostate cancer cells. It inhibits the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing activities of the 20S proteasome, causing accumulation of polyubiquitinated proteins in cancer cells. This leads to endoplasmic reticulum stress and, interestingly, cell death through autophagy rather than apoptosis (Jiang et al., 2013).
Antioxidant Properties
Marchantin H, closely related to Marchantin L, exhibits significant antioxidant activity. It inhibits lipid peroxidation, scavenges free radicals, and protects against peroxidative damage in various systems. Its potent antioxidant action surpasses some classical antioxidants, offering a potential application as a natural antioxidant (Hsiao et al., 1996).
Synergistic Effects with Other Anticancer Agents
Marchantin A, another compound in the same family, shows a synergistic cytotoxic effect with the Aurora kinase inhibitor MLN8237 on breast cancer cells. It disrupts the microtubule network and induces cell cycle arrest when combined with MLN8237, enhancing the effectiveness of cancer therapy (Jensen et al., 2012).
Inhibition of Tumorigenic Secretion in Chemotherapy
Marchantin M has been shown to alleviate chemotherapy-driven pro-tumorigenic senescent secretion by inactivating TFEB and NF-κB. This suppression of pro-inflammatory components enhances survival in drug-resistant models and offers a potential approach to overcome tumor malignancy (Niu et al., 2019).
Induction of Apoptosis in Cancer Cells
Several studies have demonstrated that Marchantin compounds induce apoptosis in various cancer cells. For example, Marchantin C induces apoptosis in human glioma A172 cells through mechanisms involving up-regulation of Bax and down-regulation of Bcl-2 (Shi et al., 2008).
Anti-Melanoma and Tyrosinase Inhibitory Properties
Marchantin A has shown anti-melanoma activity and inhibitory effects against tyrosinase, a key enzyme in melanin synthesis. This suggests potential applications in pharmaceutical and dermatological products aimed at treating hyperpigmentation and melanoma (Gaweł-Bęben et al., 2019).
Skeletal Muscle Relaxation Activity
Marchantin A trimethyl ether has been found to exhibit skeletal muscle relaxation activity, with potential implications for muscle relaxation therapies (Taira et al., 1994).
properties
CAS RN |
107110-25-8 |
|---|---|
Product Name |
Marchantin L |
Molecular Formula |
C28H24O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol |
InChI |
InChI=1S/C28H24O6/c29-23-6-2-4-20-16-24(30)19-9-11-21(12-10-19)33-26-15-18(14-25(31)27(26)32)8-7-17-3-1-5-22(13-17)34-28(20)23/h1-6,9-15,24,29-32H,7-8,16H2 |
InChI Key |
QBIZUKZOKBDSKL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(CC4=C(C(=CC=C4)O)OC5=CC=CC1=C5)O)O)O |
Canonical SMILES |
C1CC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(CC4=C(C(=CC=C4)O)OC5=CC=CC1=C5)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
